molecular formula C5H10ClNO2S B1404050 (4S)-4-mercapto-L-proline hydrochloride CAS No. 78854-27-0

(4S)-4-mercapto-L-proline hydrochloride

Cat. No. B1404050
CAS RN: 78854-27-0
M. Wt: 183.66 g/mol
InChI Key: OBUGHYLMLADJFK-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S)-4-mercapto-L-proline hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2S . It is a white crystalline powder that is highly soluble in water and aqueous solutions.


Molecular Structure Analysis

The molecular structure of “(4S)-4-mercapto-L-proline hydrochloride” is represented by the InChI code: 1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 . The molecular weight of the compound is 147.2 g/mol .


Physical And Chemical Properties Analysis

“(4S)-4-mercapto-L-proline hydrochloride” is a white crystalline powder. It is highly soluble in water and aqueous solutions. It is stable under standard temperature and pressure conditions and decomposes at high temperatures. This compound has a specific optical rotation of [-67.5°] and a pKa value of 1.6.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(4S)-4-mercapto-L-proline hydrochloride: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit biological activity and can serve as the core structure for pharmaceuticals .

Biomedical Applications

This compound plays a role in the development of biomedical applications, particularly in the synthesis of molecules with potential therapeutic effects. Its inclusion in the molecular structure can influence the biological activity and pharmacokinetic properties of the synthesized molecules .

Pharmaceutical Synthesis Intermediates

As an intermediate, (4S)-4-mercapto-L-proline hydrochloride is used in pharmaceutical syntheses. It can be a key component in the production of more complex molecules that are used in various drugs .

Antibody-Drug Conjugates (ADCs)

The compound is a part of the linker technology used in the synthesis of ADCs. These are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug .

PROTAC Linker

Cis-4-Mercapto-L-proline hydrochloride: is used as a PEG-based PROTAC linker. PROTACs are molecules designed to degrade specific proteins within the cell, offering a novel approach to drug development .

Collagen Synthesis Inhibition

This compound has been investigated for its ability to inhibit collagen synthesis. This property is significant in the study of fibrotic diseases and as a potential anticancer strategy .

Safety and Hazards

The safety information for “(4S)-4-mercapto-L-proline hydrochloride” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202, P261, P264, P270, P280, P301, P301, P312, P330 .

properties

IUPAC Name

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGHYLMLADJFK-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-mercapto-L-proline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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